molecular formula C11H12N4 B13036228 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine

3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine

Cat. No.: B13036228
M. Wt: 200.24 g/mol
InChI Key: LYFABJJJEZNOPQ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The presence of the cyclopropyl and phenyl groups in the structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with phenylhydrazine and formic acid under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. Solvent recovery and recycling are also implemented to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, electrophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the triazole ring.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways or disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol
  • 1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride
  • 1,2,3-Triazoles

Uniqueness

3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine is unique due to the presence of both cyclopropyl and phenyl groups, which enhance its chemical stability and biological activity compared to other triazole derivatives. This structural uniqueness contributes to its diverse pharmacological activities and potential therapeutic applications.

Properties

Molecular Formula

C11H12N4

Molecular Weight

200.24 g/mol

IUPAC Name

5-cyclopropyl-2-phenyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C11H12N4/c12-11-13-10(8-6-7-8)14-15(11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,12,13,14)

InChI Key

LYFABJJJEZNOPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN(C(=N2)N)C3=CC=CC=C3

Origin of Product

United States

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